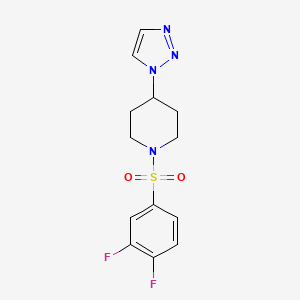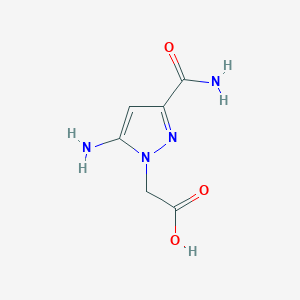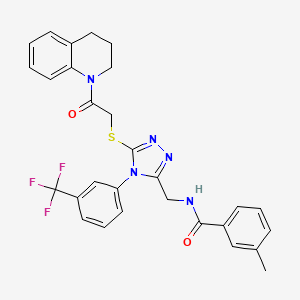
2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C20H25ClN4O4S and its molecular weight is 452.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Anti-enzymatic Potential
Research involving derivatives similar to the chemical structure of interest has indicated potential applications in the field of antibacterial agents. A study explored the synthesis, characterization, and pharmacological evaluation of various derivatives, including those with a sulfanyl acetamide structure, for their antibacterial and anti-enzymatic activities. These compounds showed significant inhibition against gram-negative bacterial strains and presented a low potential against the lipoxygenase enzyme, which is indicative of their selective antibacterial properties and minimal cytotoxic behavior (Nafeesa et al., 2017).
Synthesis and Structural Characterization
Another aspect of research focused on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. The structural elucidation of these compounds was achieved through various analytical techniques, including infrared (IR), electron impact mass spectrometry (EIMS), and nuclear magnetic resonance (NMR) spectroscopy. The synthesized compounds were evaluated for their antibacterial potential, demonstrating moderate inhibitory activity against Gram-negative bacterial strains. This suggests the potential of these derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Antimicrobial Studies
Further investigations into the microbial studies of new pyridine derivatives have been conducted. These studies aimed at evaluating the antibacterial and antifungal activities of compounds synthesized from 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride. The findings suggested considerable antibacterial activity, emphasizing the role of these derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).
Powder Diffraction Data for Potential Pesticides
The characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction has been reported. These compounds are identified as potential pesticides. The study provided detailed powder diffraction data, which is crucial for the identification and development of new pesticides with enhanced efficacy (Olszewska et al., 2011).
Antitumor and Antioxidant Evaluation
Research on the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles has highlighted their antitumor and antioxidant potentials. This indicates a promising avenue for the development of new therapeutic agents targeting cancer and oxidative stress-related diseases (Hamama et al., 2013).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4S/c21-17-5-7-18(8-6-17)29-16-20(26)23-10-3-15-30(27,28)25-13-11-24(12-14-25)19-4-1-2-9-22-19/h1-2,4-9H,3,10-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWZSRIBQAXWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-Tert-butyltriazol-1-yl)phenyl]-2-chloroethanone](/img/structure/B2711349.png)
![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2711351.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)




![7-Methyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2711363.png)
![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)
![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)


